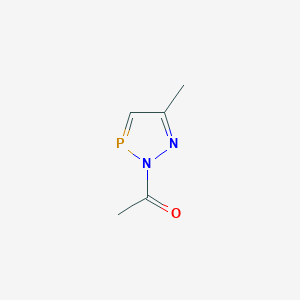
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- is a heterocyclic compound containing nitrogen and phosphorus atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- typically involves the reaction of diazo compounds with phosphorus-containing reagents. One common method involves the reaction of 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole with butane-2,3-diol at temperatures below 0°C. This reaction leads to the formation of a hydrospirophosphorane containing both a diazaphospholene and a dioxaphospholane ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is a key reactive site.
Common Reagents and Conditions
Common reagents used in these reactions include diazoacetic ester, butane-2,3-diol, and various oxidizing and reducing agents. Reaction conditions often involve low temperatures (below 0°C) to stabilize intermediates and control reaction pathways .
Major Products
Major products formed from these reactions include hydrospirophosphoranes, phosphapyrazoline derivatives, and β-hydroxyalkoxy-1,2,3-diazaphospholenes .
科学的研究の応用
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts for chemical processes.
作用機序
The mechanism of action of 2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- involves its interaction with various molecular targets. The phosphorus atom in the ring structure is highly reactive, allowing the compound to participate in a range of chemical reactions. The compound can form stable intermediates with other molecules, facilitating the formation of complex products .
類似化合物との比較
Similar Compounds
2H-1,2,3-Diazaphosphole: Lacks the acetyl and methyl groups, leading to different reactivity.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but contains a triazole ring instead of a diazaphosphole ring.
Uniqueness
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- is unique due to its combination of nitrogen and phosphorus atoms within the ring, along with the acetyl and methyl substituents
特性
CAS番号 |
32085-24-8 |
|---|---|
分子式 |
C5H7N2OP |
分子量 |
142.10 g/mol |
IUPAC名 |
1-(5-methyldiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C5H7N2OP/c1-4-3-9-7(6-4)5(2)8/h3H,1-2H3 |
InChIキー |
VHWFZKZEUJIXSK-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(P=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




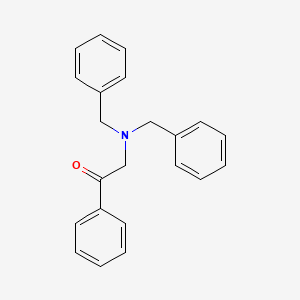

![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)




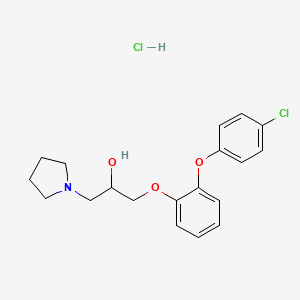
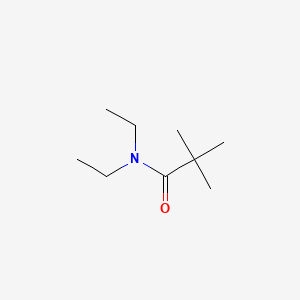
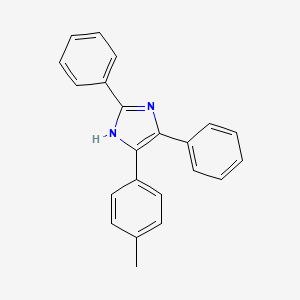
![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)
